2-Eicosanol

Description

Contextualization within the Field of Long-Chain Branched Alcohols

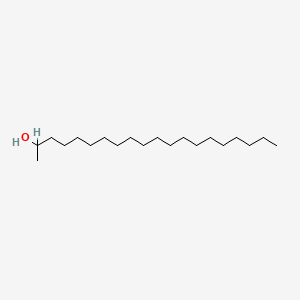

2-Eicosanol (C20H42O) is a secondary fatty alcohol, specifically an icosane substituted by a hydroxy group at position 2. nih.gov With a molecular weight of 298.5 g/mol , it is characterized by its long carbon chain and the branching introduced by the hydroxyl group's position. nih.govechemi.com While many long-chain alcohols are typically straight-chain primary alcohols, derived from natural fats and oils, the presence of branching, as seen in this compound, significantly influences their physicochemical properties. wikipedia.org Branched-chain aliphatic alcohols, such as this compound, are recognized as unusual components of wax esters found in sebum on the skin's surface, where they are presumed not to undergo further metabolism. nih.gov

The general properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C20H42O | nih.govechemi.com |

| Molecular Weight | 298.5 g/mol | nih.govechemi.com |

| XLogP3 (predicted) | 9.4 | nih.govechemi.com |

| Melting Point | 60°C | echemi.comguidechem.com |

| Boiling Point (estimate) | 369.95°C | echemi.com |

| Density | 0.8378 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Rotatable Bond Count | 17 | echemi.com |

| Topological Polar Surface Area | 20.2 Ų | nih.govechemi.com |

Historical Trajectory of Research on Eicosanol (B47690) Isomers and Derivatives

The broader field of fatty alcohol research has a history rooted in the early 20th century. Commercial availability of fatty alcohols began in the early 1900s, initially through the reduction of wax esters using processes like the Bouveault–Blanc reduction. wikipedia.org The 1930s marked a significant advancement with the commercialization of catalytic hydrogenation, enabling the conversion of fatty acid esters into alcohols. wikipedia.org The mid-20th century, specifically the 1940s and 1950s, saw the emergence of synthetic fatty alcohols due to developments in petrochemicals and the polymerization of ethylene. wikipedia.org

Research has also explored the application of long-chain fatty alcohols, including eicosanol, as markers for diet composition in studies involving animals like sheep, highlighting their presence and recovery in biological systems. researchgate.net While 1-eicosanol (B7800029) (arachidyl alcohol), a straight-chain isomer, has been identified as a natural compound with antioxidant activity and used as an emollient in cosmetics, the historical trajectory of research specifically on the branched this compound is less extensively documented compared to its linear counterparts. wikipedia.orgchemsrc.com However, the detection of this compound as a bacterial metabolite indicates an early recognition of its presence in biological contexts. nih.gov

Identification of Current Gaps and Emerging Research Imperatives for this compound

Despite the general understanding of long-chain branched alcohols, there remain specific research imperatives for compounds like this compound. One identified gap in the broader study of long-chain alcohols is the lack of comprehensive context information when anthropogenic alcohols are quantified. researchgate.net There is also a need for corresponding measurements of total alcohols, including those bound in waxes, to better understand the relative importance of different sources. researchgate.net Furthermore, more information is required regarding the rates at which free alcohols can be derived from waxes in various systems. researchgate.net

For branched alcohols specifically, research suggests that the presence of branching can significantly influence the properties of derived esters, leading to improved low-temperature performance, higher flash points, elevated viscosity indexes, and enhanced oxidation stability. srce.hr This indicates a potential for this compound in applications requiring these specific characteristics, which warrants further investigation into its synthetic pathways and derivatization.

A notable emerging research area for this compound is its role as a potential chemical marker in biological systems. It has been detected in sputum specimens from patients with pulmonary mycobacterial infections, including those caused by Mycobacterium tuberculosis, M. avium complex, and M. malmoense. asm.org Importantly, this compound was not found in culture-negative sputum samples or in sputum samples positive for other common bacteria such as Staphylococcus aureus or Pseudomonas aeruginosa. asm.org This finding suggests that this compound could serve as a valuable chemical marker for the rapid diagnosis of pulmonary infections caused by these specific mycobacteria, highlighting a crucial area for future diagnostic and clinical research. asm.org Further studies are needed to fully elucidate the biosynthesis, specific biological roles, and precise diagnostic utility of this compound in these contexts.

Properties

CAS No. |

4340-76-5 |

|---|---|

Molecular Formula |

C20H42O |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

icosan-2-ol |

InChI |

InChI=1S/C20H42O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21/h20-21H,3-19H2,1-2H3 |

InChI Key |

RHEVFAMQJMWLFS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)O |

Synonyms |

2-eicosanol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control of 2 Eicosanol

Chemo- and Regioselective Synthesis of 2-Eicosanol Isomers

The synthesis of specific isomers of this compound, where the hydroxyl group is precisely positioned on the long carbon chain, presents a significant challenge due to the similar reactivity of multiple C-H bonds. Chemo- and regioselective approaches are essential to overcome this.

Convergent and Divergent Total Synthesis Approaches

Total synthesis strategies for long-chain secondary alcohols like this compound often employ either convergent or divergent approaches. Convergent synthesis involves building smaller, complex fragments separately and then coupling them in a final step. This strategy can be advantageous for efficiency, as it allows for the parallel synthesis of different parts of the molecule. For instance, the formation of the C-C bond that introduces the hydroxyl group at the desired C2 position would be a key convergent step, potentially involving the coupling of an 18-carbon fragment with a two-carbon unit containing the functional group precursor.

Divergent synthesis, conversely, starts from a common precursor and branches out to different target molecules. In the context of this compound, a divergent approach might involve starting from a readily available C20 precursor, such as eicosane (B133393), and then selectively functionalizing it at the C2 position. However, direct regioselective hydroxylation of unactivated C-H bonds in long-chain alkanes remains a significant challenge in synthetic chemistry, often relying on subtle differences in steric and electronic environments for selectivity. beilstein-journals.org

Catalytic C-C bond formation strategies are relevant for constructing the this compound scaffold. For example, the catalytic allylic alkylation of aldehydes and cyclic ketones has been developed to furnish α-allylic alkylated products in high yields, a method that could be adapted for long-chain alcohol synthesis. organic-chemistry.org Furthermore, the β-alkylation of secondary alcohols with primary alcohols, catalyzed by iridium or ruthenium complexes, offers a route to longer-chain aliphatic alcohols. organic-chemistry.orgresearchgate.net These methods highlight the potential for precise carbon chain elongation and functionalization.

Semi-Synthetic Transformations from Renewable Precursors

Semi-synthetic approaches to this compound leverage readily available natural products as starting materials, offering a more sustainable alternative to purely synthetic routes. Renewable precursors such as long-chain fatty acids or their derivatives are particularly attractive. For example, oleic acid (a C18 monounsaturated fatty acid) dsmz.defishersci.caciteab.comfishersci.carqbchemical.com or stearic acid (a C18 saturated fatty acid) fishersci.caciteab.comnih.govfishersci.cauni.lu could serve as starting points. Transformations might involve chain elongation (e.g., by two carbons to reach C20) followed by regioselective reduction or hydroxylation to place the hydroxyl group at the C2 position.

Another potential renewable precursor is eicosane, a C20 alkane found in paraffin (B1166041) waxes. wikipedia.orgfishersci.sewikipedia.orgflybase.orgthegoodscentscompany.com While direct hydroxylation of eicosane to this compound with high regioselectivity is challenging, biocatalytic methods (discussed in Section 2.2.2) show promise for such transformations. The hydrogenation of arachidic acid (eicosanoic acid) or arachidonic acid, which are C20 fatty acids present in peanut oil, yields arachidyl alcohol (icosan-1-ol). wikipedia.org While this yields the primary alcohol, further transformations could potentially lead to this compound.

Enantioselective Synthesis and Chiral Resolution Techniques for (R)- and (S)-2-Eicosanol

The presence of a chiral center at the C2 position of this compound means it exists as two enantiomers, (R)- and (S)-2-eicosanol. Enantioselective synthesis or chiral resolution is necessary to obtain these forms in high optical purity.

Asymmetric Catalysis in C-C Bond Formation Relevant to this compound Scaffolds

Asymmetric catalysis plays a vital role in constructing chiral centers with high enantioselectivity. In the context of C-C bond formation, this involves using chiral catalysts to direct the formation of a new carbon-carbon bond in a way that favors one enantiomer over the other. For instance, asymmetric hydroalkoxylation of C-C multiple bonds, though underdeveloped compared to other hydrofunctionalization methods, offers a redox-neutral route to enantioenriched oxygenated building blocks. acs.org Chiral silver(I)-catalyzed kinetic resolution of racemic allenic secondary alcohols has shown good selectivity, although sometimes requiring high catalyst loading. acs.org

Furthermore, the asymmetric α-alkylation of prochiral ketones with primary alcohols, catalyzed by iridium and ruthenium complexes, has been reported to yield optically active alcohols with high enantioselectivity. organic-chemistry.org This type of reaction could be adapted for the synthesis of the this compound scaffold by starting with a suitable C19 ketone (2-eicosanone) and performing an asymmetric reduction or by building the C20 chain enantioselectively. The development of asymmetric SN1 reactions through highly reactive benzylic cations, using chiral counteranions, has also demonstrated excellent enantioselectivity in C-C bond-forming reactions. mpg.de

Biocatalytic Strategies for Stereoselective Hydroxylation and Reduction

Biocatalysis offers highly stereoselective routes for the synthesis of chiral alcohols, often under mild and environmentally benign conditions. Enzymes such as alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols. frontiersin.org This is particularly relevant for this compound, as the reduction of 2-eicosanone (B8339604) (a C20 ketone) could yield this compound enantioselectively. Whole-cell biocatalysts, including marine-derived fungi and plant cells like Lycopersicumesculentum (tomato) and Daucus carota (carrot) root, have demonstrated high enantioselectivity (92-99%) and good chemical yields (70-95%) in the reduction of various prochiral ketones to chiral secondary alcohols. sphinxsai.comacs.orgmdpi.com

Fungal peroxygenases are another class of biocatalysts capable of selective monooxygenation, including the hydroxylation of linear alkanes. europa.eunih.govcsic.esnih.gov While some peroxygenases have shown activity on linear alkanes up to C16, yielding 2- and 3-alcohols with stereoselectivity (e.g., (R)-enantiomers for 3-octanol), activity on longer chains (e.g., >C16) can be limited. nih.govnih.gov However, the ability of certain microorganisms, such as Rhodococcus rhodochrous, to perform regio- and stereoselective oxidations of aliphatic hydrocarbons, including n-alkanes, indicates potential for future development in the direct hydroxylation of eicosane to this compound. beilstein-journals.org

Advanced Chromatographic Chiral Separation Methodologies for Eicosanol (B47690) Diastereomers

When enantioselective synthesis does not achieve the desired purity or is not feasible, chromatographic chiral separation techniques become indispensable for resolving racemic mixtures of this compound. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) is a widely used and effective method for the direct and indirect separation of enantiomeric compounds, including alcohols. phenomenex.commdpi.com

The indirect approach involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which have distinct physicochemical properties and can then be resolved by achiral LC methods. chromatographyonline.com For instance, phenylpropionate derivatives of this compound have been successfully resolved by gas-liquid chromatography. researchgate.net

Supercritical Fluid Chromatography (SFC) is gaining prominence for chiral separations due to its higher linear flow velocities and reduced analysis times compared to traditional LC, often providing enhanced or complementary chiral selectivity. chromatographyonline.com The choice of mobile phase modifiers, such as alcohols (e.g., methanol (B129727), ethanol, isopropanol), can significantly influence retention, selectivity, and resolution in SFC and HPLC. chromatographyonline.comresearchgate.net Water can also be added to the mobile phase to enhance solvating power and elution strength for polar compounds, affecting chiral recognition. chromatographyonline.com

Classical resolution screening, often involving salt formation with chiral resolving agents followed by crystallization and analysis by chiral HPLC, is a well-established method for obtaining enantiopure compounds. onyxipca.com This approach can be particularly robust when chiral synthesis is challenging.

Derivatization Strategies and Functionalization of this compound for Research Probes

Selective Esterification and Etherification for Mechanistic Studies

The hydroxyl group of this compound provides a site for selective chemical modifications, including esterification and etherification, which can be employed to generate analogs for mechanistic studies. These modifications can alter the compound's lipophilicity, reactivity, and interaction with biological systems, making them valuable tools for probing biochemical pathways or material properties.

Selective Esterification

Esterification is a fundamental reaction in organic chemistry, typically involving the condensation of an alcohol with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides) semanticscholar.org. For this compound, selective esterification can yield this compound esters.

Common methodologies for ester synthesis include:

Fischer Esterification: This method involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid (H2SO4) . For instance, the synthesis of icosyl acetate (B1210297) (an ester of 1-eicosanol) can be achieved using 1-eicosanol (B7800029) and acetic acid with H2SO4 under reflux conditions . While this example uses 1-eicosanol, the principle is directly applicable to this compound, forming 2-eicosyl esters. The molar ratio of alcohol to acid and catalyst loading are critical parameters influencing the yield and selectivity .

Oxidative Esterification: This approach involves the direct catalytic oxidation of alcohols to esters, often utilizing green oxidants like hydrogen peroxide (H2O2) semanticscholar.org. Studies have shown that systems involving catalysts, such as a cobalt compound (CoMo6) with KCl as an additive, can effectively promote oxidative cross-esterification of various alcohols, including long-chain aliphatic alcohols, under mild conditions, yielding corresponding esters in high yields semanticscholar.org. This method offers an atom-efficient and environmentally benign route to esters, avoiding stoichiometric condensing reagents semanticscholar.org.

Enzyme-Catalyzed Esterification: Enzymes, particularly lipases and cholesterol esterases, have been successfully employed for the synthesis of fatty acid esters from aliphatic alcohols google.com. These biocatalytic methods can offer high selectivity under mild reaction conditions, which is advantageous for sensitive substrates or when specific stereoisomers are desired.

An example of ester synthesis with a related long-chain alcohol is the formation of eicosyl tiglate from 1-eicosanol and tiglic acid nih.gov. Such ester derivatives can be designed as research probes to investigate their interaction with biological membranes, enzyme hydrolysis, and subsequent metabolic pathways .

Selective Etherification

Etherification involves the formation of an ether linkage (R-O-R') from an alcohol. While less commonly highlighted in the provided search results specifically for this compound in mechanistic studies, etherification reactions are general synthetic strategies for alcohols. Given that this compound is a secondary alcohol, common etherification methods like the Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or acid-catalyzed dehydration (though typically favoring alkene formation for secondary alcohols) could theoretically be applied. However, the secondary nature of the hydroxyl group in this compound might lead to competing elimination reactions, requiring careful control of reaction conditions to favor ether formation. The absence of detailed research findings on selective etherification of this compound for mechanistic studies in the provided results suggests that this area might be less explored or presents synthetic challenges specific to the secondary alcohol functionality and long chain.

Controlled Oxidation and Reduction Pathways for Analog Generation

Controlled oxidation and reduction of this compound allow for the generation of various analogs, which can serve as important intermediates or final products for further research. These transformations enable the systematic modification of the compound's oxidation state, providing insights into structure-activity relationships.

Controlled Oxidation Pathways

Secondary alcohols, such as this compound, can be selectively oxidized to ketones libretexts.orglibretexts.org. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group, forming a carbon-oxygen double bond libretexts.org.

Conversion to 2-Eicosanone: A primary oxidation product of this compound is 2-eicosanone (icosan-2-one). This reaction can be achieved using various oxidizing agents. For example, the oxidation of n-eicosanol (a C20 alcohol) to n-eicosanone has been reported using sodium dichromate in a mixture of acetic acid and sulfuric acid rsc.org. Similarly, 3-ethyl-3-eicosanol (B11955891) can be oxidized to 3-ethyl-3-eicosanone using reagents such as chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC) . These methods are applicable to this compound to yield 2-eicosanone.

Other Oxidizing Agents: Hydrogen peroxide in the presence of specific catalysts, such as quaternary ammonium (B1175870) peroxotungstophosphate catalysts, has also been shown to oxidize long-chain alcohols like eicosanol csic.es.

Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, secondary alcohols typically stop at the ketone stage as ketones are relatively resistant to further oxidation under standard conditions libretexts.orglibretexts.org.

Controlled Reduction Pathways

Reduction pathways are essential for synthesizing this compound from more oxidized precursors or for generating other reduced analogs.

Reduction of 2-Eicosanone to this compound: The most direct reduction pathway for generating this compound is the reduction of its corresponding ketone, 2-eicosanone. This can be achieved using common reducing agents:

Sodium Borohydride (NaBH4): NaBH4 is a mild and selective reducing agent often used for converting ketones to secondary alcohols .

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a stronger reducing agent capable of reducing ketones to alcohols .

Catalytic Hydrogenation: Industrial production of long-chain alcohols often involves the catalytic hydrogenation of corresponding ketones or fatty acids/esters using metal catalysts like palladium on carbon (Pd/C) or nickel tiiips.com. This method typically ensures high yield and purity .

Reduction of Esters: Esters derived from this compound or eicosanoic acid can also be reduced to alcohols. For instance, the reduction of icosyl acetate (an ester of 1-eicosanol) using lithium aluminum hydride yields 1-eicosanol . This principle can be extended to 2-eicosyl esters for the generation of this compound.

Biological Reduction: In biological systems, free fatty acids can be reduced to fatty aldehydes by carboxylic acid reductase (CAR), and subsequently to fatty alcohols via endogenous aldehyde reductases (ALR) or alcohol dehydrogenases (ADH) researchgate.net. While this pathway typically yields primary fatty alcohols, it highlights the enzymatic strategies for alcohol generation that could potentially be engineered for specific secondary alcohol production.

These controlled oxidation and reduction strategies provide versatile tools for researchers to synthesize a range of this compound derivatives and analogs, facilitating detailed mechanistic investigations and the development of new functional molecules.

Table 1: Derivatization and Analog Generation Reactions of this compound

| Reaction Type | Starting Material | Product | Reagents/Conditions (Examples) | Key Outcome/Purpose |

| Esterification | This compound | 2-Eicosyl Ester | Carboxylic acid + H2SO4 (Fischer Esterification) Oxidative catalysts + H2O2 semanticscholar.org Lipase/Cholesterol Esterase google.com | Altered lipophilicity, mechanistic studies, research probes |

| Oxidation | This compound | 2-Eicosanone | Sodium Dichromate/H2SO4/Acetic Acid rsc.org CrO3 or PCC H2O2 + Quaternary Ammonium Peroxotungstophosphate Catalysts csic.es | Generation of ketone analog for structure-activity studies |

| Reduction | 2-Eicosanone | This compound | NaBH4 or LiAlH4 Catalytic Hydrogenation (e.g., Pd/C) | Synthesis of this compound from ketone precursor |

| Functionalization | This compound | 1-Azido-2-eicosanol | Specific synthetic routes (e.g., from epoxide) rsc.org | Introduction of reactive handles for research probes (e.g., click chemistry) |

Biochemical Pathways and Enzymatic Biotransformations of 2 Eicosanol in Non Human Biological Systems

Microbial Metabolism and Catabolism of 2-Eicosanol

The breakdown of long-chain alcohols like this compound is a key metabolic capability for various microorganisms, enabling them to utilize these compounds as carbon and energy sources. This process involves specific enzymatic pathways that are well-documented in both bacteria and fungi. This compound itself has been identified as a major alcohol component resulting from mycolic acid analysis in certain bacteria, such as Mycobacterium branderi, indicating its presence in bacterial lipids nih.govnih.gov.

Bacteria primarily degrade long-chain alkanes and their corresponding alcohols through terminal or subterminal oxidation pathways. For a secondary alcohol like this compound, the subterminal oxidation pathway is the relevant catabolic route. kemdiktisaintek.go.idnih.govmdpi.com

This pathway typically proceeds as follows:

Oxidation of the Secondary Alcohol: The process begins with the oxidation of the secondary alcohol (e.g., this compound) to its corresponding ketone (e.g., 2-eicosanone). This step is catalyzed by a secondary alcohol dehydrogenase (ADH). kemdiktisaintek.go.id

Monooxygenase Action: The resulting ketone is then acted upon by a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. kemdiktisaintek.go.idasm.org

Ester Hydrolysis: An esterase hydrolyzes the ester bond, yielding a primary alcohol and a fatty acid. mdpi.com Both of these products can then be channeled into the central metabolism, typically via the β-oxidation pathway for the fatty acid. mdpi.com

Bacterial genera such as Gordonia and Rhodococcus are known to possess these degradation capabilities for long-chain alkanes (C13-C22), which involves the formation and subsequent metabolism of secondary alcohols. kemdiktisaintek.go.idnih.gov Some bacteria, like Pseudomonas C12B, demonstrate the ability to grow on and oxidize a range of secondary alcohols, indicating the presence of the necessary enzymatic machinery. microbiologyresearch.org

Table 1: Bacterial Genera and Pathways for Long-Chain Alcohol Degradation

| Bacterial Genus | Relevant Pathway | Key Enzymes | Substrate Range | Citation(s) |

|---|---|---|---|---|

| Gordonia | Subterminal Oxidation | Secondary Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase | C13-C22 Alkanes | kemdiktisaintek.go.id |

| Rhodococcus | Subterminal Oxidation | Monooxygenase, Alcohol Dehydrogenase | Long-chain Alkanes | nih.gov |

| Pseudomonas | Secondary Alcohol Oxidation | Alkan-2-ol Dehydrogenase | C6-C13 Secondary Alcohols | microbiologyresearch.org |

| Acinetobacter | Subterminal Oxidation | Baeyer-Villiger Monooxygenase (AlmA) | Long-chain Alkanes (≤C36) | asm.org |

Fungi, including various yeast and filamentous species, are also proficient in metabolizing alcohols. nih.gov The biotransformation of long-chain alcohols in fungi is primarily carried out by two types of enzymes: alcohol dehydrogenases (ADHs) and long-chain alcohol oxidases (FAOs). nih.govwikipedia.org

Alcohol Dehydrogenase (ADH) Pathway: Similar to bacteria, many fungi use NAD⁺- or NADP⁺-dependent ADHs to oxidize alcohols to aldehydes or ketones. nih.gov In Aspergillus nidulans, multiple ADHs with varying substrate specificities have been identified, including enzymes that act on secondary alcohols like propan-2-ol and pentan-2-ol. microbiologyresearch.org

Fatty Alcohol Oxidase (FAO) Pathway: This pathway is particularly noted in Candida yeasts. wikipedia.orghiroshima-u.ac.jp It utilizes a long-chain alcohol oxidase that directly converts a primary alcohol to its corresponding aldehyde while producing hydrogen peroxide. wikipedia.org While the primary substrates are long-chain primary alcohols, some FAO enzymes from Candida tropicalis (FAO2) have been shown to oxidize 2-alkanols. hiroshima-u.ac.jp

The degradation of fluorotelomer alcohols by the white-rot fungus Phanerochaete chrysosporium demonstrates the robust capability of fungi to transform complex alcoholic structures into various acids and other intermediates, highlighting their versatile enzymatic systems. acs.org

The key enzymes in the microbial processing of this compound are secondary alcohol dehydrogenases (SADHs), which belong to the broader class of oxidoreductases. nih.govwikipedia.org These enzymes catalyze the reversible oxidation of secondary alcohols to ketones, typically using NAD⁺ or NADP⁺ as a cofactor. wikipedia.orgnih.gov

The substrate specificity of these enzymes is highly variable.

Bacterial SADHs: Enzymes from thermophilic bacteria like Thermoanaerobacter pseudoethanolicus (TeSADH) and Thermoanaerobacter brockii (TbSADH) are well-characterized robust catalysts, though they naturally have a limited substrate scope that can be expanded through protein engineering. nih.gov The detergent-degrading bacterium Pseudomonas C12B possesses both constitutive and inducible alkan-2-ol dehydrogenases, allowing it to metabolize a range of secondary alcohols. microbiologyresearch.org

Yeast SADHs: Yeasts grown on methanol (B129727) have been found to contain a distinct secondary alcohol dehydrogenase in addition to a primary one. nih.govasm.org These enzymes exhibit different stereospecificity compared to common baker's yeast ADH. nih.govasm.org

The broad specificity of many microbial ADHs suggests that enzymes capable of oxidizing shorter-chain secondary alcohols could potentially act on longer-chain substrates like this compound, although perhaps with lower efficiency. genome.jp

Table 2: Properties of Selected Microbial Secondary Alcohol Dehydrogenases

| Enzyme Source | Type | Cofactor | Optimal pH | Optimal Temp. (°C) | Notes | Citation(s) |

|---|---|---|---|---|---|---|

| Thermoanaerobacter pseudoethanolicus | SADH | NADP⁺ | ~9.0 | ~75-80 | Thermostable, robust catalyst | nih.gov |

| Bacillus stearothermophilus | ADH | NAD⁺ | 9.0 | 70 | High activity towards secondary alcohols | jmb.or.kr |

| Pseudomonas C12B | Alkan-2-ol Dehydrogenase | NAD⁺ | - | - | Both constitutive and inducible forms exist | microbiologyresearch.org |

| Methanol-grown Yeasts | SADH | NAD⁺ | - | - | Preferential oxidation of specific stereoisomers | nih.govasm.org |

Plant Biosynthesis and Incorporation of Long-Chain Alcohols, including Eicosanol (B47690) Isomers

In plants, long-chain alcohols are fundamental components of extracellular protective layers, most notably the cuticular wax that covers the epidermis of aerial plant parts. mdpi.com

Cuticular wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, esters, and alcohols. nih.govmdpi.com These waxes form a hydrophobic barrier that is crucial for preventing non-stomatal water loss and protecting the plant from environmental stresses. frontiersin.orgnih.gov

The composition of cuticular wax varies significantly between species, organs, and developmental stages. nih.govmdpi.com While VLCFAs are the precursors to all aliphatic wax components, the final mixture is dominated by their derivatives. nih.gov In many plants, primary alcohols with even-numbered carbon chains (from C20 to C32) are significant constituents. nih.govgerli.com For example, in Arabidopsis, primary alcohols (C26-C32) can account for 12-14% of the total stem wax. nih.gov Although primary alcohols are more commonly reported, the biosynthetic pathways for VLCFAs provide the C20 backbone (eicosanoyl-CoA) that could theoretically be processed into various eicosanol isomers.

The synthesis of long-chain alcohols in plants is a multi-step process that begins in the endoplasmic reticulum (ER). mdpi.comnih.gov It involves two main stages: the elongation of fatty acids and the reduction of the resulting acyl chains.

Fatty Acid Elongation (FAE): The biosynthesis of VLCFAs (C20 and longer) is catalyzed by an enzyme complex known as the fatty acid elongase (FAE). nih.gov This complex performs a cycle of four reactions to add two carbon units (from malonyl-CoA) to an existing acyl-CoA chain. nih.gov

Table 3: Enzymes of the Plant Fatty Acid Elongase (FAE) Complex

| Enzyme | Abbreviation | Function | Citation(s) |

|---|---|---|---|

| β-Ketoacyl-CoA Synthase | KCS | Condenses acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. | nih.gov |

| β-Ketoacyl-CoA Reductase | KCR | Reduces the β-keto group to a hydroxyl group. | nih.gov |

| 3-Hydroxyacyl-CoA Dehydratase | HCD | Removes a water molecule to create a double bond. | nih.gov |

| Enoyl-CoA Reductase | ECR | Reduces the double bond to form a saturated acyl-CoA, now two carbons longer. | nih.gov |

Distribution and Significance of this compound in Plant Metabolomes

This compound, a 20-carbon secondary fatty alcohol, has been identified as a metabolite in a variety of plants. ebi.ac.uknih.gov Its presence is often noted in the lipophilic extracts of different plant parts, including leaves, stems, and rinds. For instance, 1-eicosanol (B7800029), a primary alcohol isomer, has been found in the rind and pith of papyrus (Cyperus papyrus L.) stems, with the rind containing a higher concentration (66 mg/kg) than the pith (15 mg/kg). frontiersin.org It is also a known component of volatile oils in many plant species. ebi.ac.uknih.gov

The distribution of this compound and related long-chain alcohols can vary significantly between plant species and even within different tissues of the same plant. In radish sprouts (Raphanus sativus L.), the levels of eicosanol (C20) and other long-chain alcohols change in response to environmental conditions such as nitrogen availability. mdpi.com Studies on Salicornia perennis have also included 1-eicosanol in their metabolomic profiling to understand stress responses. mdpi.com While the precise functions of this compound in plants are not fully elucidated, its role as a plant metabolite is established. ebi.ac.uknih.gov Long-chain alcohols, in general, are integral components of plant waxes, which form a protective layer on the cuticle of leaves and fruits. gerli.com

The following table summarizes the presence of eicosanol in various plant species as reported in the literature.

| Plant Species | Part of Plant | Compound Detected | Reference |

| Cyperus papyrus L. (Papyrus) | Rind and Pith | n-Eicosanol | frontiersin.org |

| Raphanus sativus L. (Radish) | Sprouts | Eicosanol | mdpi.com |

| Salicornia perennis | General | 1-Eicosanol | mdpi.com |

| Lantana camara | Leaf | Icosan-1-ol | ebi.ac.uk |

| Leea indica | Leaf | Icosan-1-ol | ebi.ac.uk |

| Gynoxys rugulosa | Leaf | Icosan-1-ol | ebi.ac.uk |

| Chrozophora tinctoria | Not specified | Icosan-1-ol | ebi.ac.uk |

| Panax ginseng | Not specified | Icosan-1-ol | ebi.ac.uk |

| Crocus sativus | Not specified | 1-Eicosanol | ebi.ac.uk |

| Pyracantha angustifolia | Not specified | 1-Eicosanol | nih.gov |

| Plumeria rubra | Not specified | 1-Eicosanol | nih.gov |

| Achillea wilhelmsii | Whole plant | 1-Eicosanol | researchgate.net |

| Litsea glutinosa | Not specified | Not specified | ulpgc.es |

| Geodorum densiflorum | Whole plant | Not specified | researchgate.net |

Comparative Biochemical Studies of this compound Metabolism Across Diverse Non-Human Taxa

The metabolism of this compound and other long-chain alcohols has been investigated across various non-human taxa, revealing diverse pathways and functions.

In bacteria , particularly within the genus Mycobacterium, secondary alcohols like this compound are characteristic features. nih.gov Studies on the Mycobacterium terrae complex have shown that 2-octadecanol (B1208168) and this compound are prominent secondary alcohols. nih.gov The metabolism in some Gram-negative marine bacteria, such as Marinobacter hydrocarbonoclasticus, involves the hydroxylation of n-icosane to n-icosan-1-ol. nih.gov In some mycobacterial species, saponification of mycolic waxes releases secondary alcohols, including 2-octadecanol and this compound. uzh.ch

In insects , long-chain fatty alcohols, including eicosanol, play crucial roles in chemical communication and defense. gerli.com For example, this compound is a female-specific fatty alcohol found in the epicuticle of Triatoma infestans, a vector for Chagas disease, and it can trigger copulatory behavior in males. gerli.comgerli.com Honeybees are known to produce alcohols with 17-22 carbons. gerli.com Eicosanoids, which are metabolites of C20 polyunsaturated fatty acids, are significant mediators of immune responses in insects. nih.gov

The metabolism of long-chain alcohols can also be observed in fungi . For instance, biotransformation of metabolites from Acacia nilotica by Aspergillus subolivaceus has been studied, with 1-eicosanol being one of the identified compounds in the final fractions. mdpi.com

The following table provides a comparative overview of this compound's role and metabolism in different non-human taxa.

| Taxon | Organism Example | Role/Metabolic Pathway | Reference |

| Bacteria | Mycobacterium terrae complex | Characteristic secondary alcohol. | nih.gov |

| Bacteria | Marinobacter hydrocarbonoclasticus | Formed from hydroxylation of n-icosane. | nih.gov |

| Bacteria | Mycobacterium species | Released from saponification of mycolic waxes. | uzh.ch |

| Insects | Triatoma infestans | Female-specific fatty alcohol, acts as a sex pheromone. | gerli.comgerli.com |

| Fungi | Aspergillus subolivaceus | Identified as a biotransformation product. | mdpi.com |

In Vitro Enzymatic Characterization of this compound-Interacting Enzymes

Alcohol dehydrogenases (ADHs) are a broad family of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. globalscientificjournal.com While extensive kinetic studies have been performed on ADHs with short-chain alcohols, research on their interaction with long-chain alcohols like this compound is more limited. nih.govnih.gov

Kinetic studies with yeast alcohol dehydrogenase have shown that the enzyme can act on a variety of substrates, with the reaction mechanism often following a random-order model where the transformation of the ternary enzyme-NAD+-alcohol complex is the rate-limiting step. nih.gov The substrate specificity of ADHs can vary, and the enzyme's active site geometry plays a crucial role in determining which substrates can bind. globalscientificjournal.com Liver alcohol dehydrogenase has been shown to be active with both primary and secondary alcohols. nih.gov For secondary alcohols, the reaction of the ternary complex is slower, and the dissociation of the coenzyme can become rate-limiting. nih.gov

Fatty acyl reductases (FARs) are another class of enzymes involved in alcohol metabolism, catalyzing the reduction of fatty acids or their CoA/ACP esters to fatty alcohols. nih.gov These can be classified into alcohol-forming reductases and aldehyde-forming reductases, which are then further reduced by ADHs. nih.gov In the microorganism Euglena gracilis, a mitochondrial trans-2-enoyl-CoA reductase is involved in the synthesis of fatty acids, which can then be converted to wax esters. This enzyme can use both NADH and NADPH as electron donors. nih.gov

The following table summarizes key aspects of ADH and reductase kinetics relevant to long-chain alcohols.

| Enzyme Type | Organism Source (Example) | Key Kinetic/Mechanistic Feature | Reference |

| Alcohol Dehydrogenase | Yeast | Random-order mechanism with various alcohol substrates. | nih.gov |

| Alcohol Dehydrogenase | Horse Liver | Slower reaction rate with secondary alcohols compared to primary. | nih.gov |

| Fatty Acyl Reductase | General | Catalyzes the reduction of fatty acyl-CoA/ACP to fatty alcohols. | nih.gov |

| trans-2-enoyl-CoA Reductase | Euglena gracilis | Utilizes both NADH and NADPH for the reduction of enoyl-CoA. | nih.gov |

Acyltransferases and esterases are key enzymes in the metabolism of this compound, catalyzing the formation and breakdown of its ester derivatives.

Acyltransferases catalyze the transfer of an acyl group, often from an acyl-CoA, to an alcohol, forming an ester. In the context of this compound, these enzymes would be responsible for its esterification. For example, 1-alkyl-2-acetylglycerol O-acyltransferase is an enzyme that participates in ether lipid metabolism by transferring an acyl group to an alkyl-containing glycerol (B35011) backbone. wikipedia.org In Mycobacterium tuberculosis, the protein PapA5 has been identified as an acetyltransferase involved in the synthesis of complex lipids. pnas.org This enzyme can use a variety of long-chain acyl-CoA thioesters as substrates. pnas.org

Esterases are hydrolase enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. taylorandfrancis.com The hydrolysis of esters can be catalyzed by either an acid or a base in chemical reactions, and in biological systems, it is facilitated by esterases. libretexts.orglibretexts.org For instance, eicosyl acetate (B1210297) can be hydrolyzed by esterases to release eicosanol and acetic acid. This process is significant as the products can then enter various metabolic pathways. In the context of oral processing of wine, salivary esterases have been shown to hydrolyze various carboxylic acid esters. uevora.pt

The table below outlines the functions of these enzyme classes in relation to this compound.

| Enzyme Class | Function | Example of Substrate/Product | Reference |

| Acyltransferase | Esterification of alcohols | Acyl-CoA + Alcohol → Acyl-Alcohol Ester + CoA | wikipedia.orgpnas.org |

| Esterase | Hydrolysis of esters | Eicosyl Acetate + H₂O → Eicosanol + Acetic Acid | taylorandfrancis.com |

Advanced Analytical Methodologies for the Elucidation and Quantification of 2 Eicosanol in Complex Research Matrices

High-Resolution Chromatographic Techniques for Isomeric Differentiation

Chromatographic methods are paramount for separating 2-Eicosanol from co-eluting compounds and its various isomers, leveraging differences in volatility, polarity, and molecular interactions with stationary and mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly after derivatization to enhance its volatility and thermal stability. This compound has been successfully detected and quantified using GC-MS in biological samples, such as sputum specimens, where its presence served as a chemical marker for pulmonary mycobacterial infections. core.ac.uk It has also been identified in various plant extracts through GC-MS profiling. southampton.ac.ukorgchemboulder.com

For the differentiation of positional isomers, GC-MS relies heavily on characteristic mass spectral fragmentation patterns, especially after derivatization. Trimethylsilyl (TMS) derivatization, commonly achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is frequently employed for alcohols to improve their GC-amenability. nih.govsigmaaldrich.com In the mass spectra of TMS-derivatized secondary alcohols, diagnostic alpha-fragments are observed, which are crucial for pinpointing the hydroxyl group's position along the carbon chain. A common diagnostic ion is m/z 73, originating from the TMS group. nih.govresearchgate.netscielo.br Positional isomers, even those that co-elute or are only partially separated by GC, can often be distinguished by analyzing specific alpha-fragments and their relative abundances, as demonstrated for other long-chain secondary alcohols. nih.govresearchgate.net Extracted ion chromatograms (EICs) of these characteristic fragments can further aid in resolving closely eluting isomers. nih.gov

The analysis of stereoisomers (enantiomers and diastereomers) of this compound by GC-MS often requires the use of chiral stationary phases or derivatization with chiral reagents. Chiral GC columns frequently incorporate derivatized cyclodextrin (B1172386) macromolecules, which possess the necessary selectivity to separate enantiomeric compounds. gcms.czresearchgate.net Alternatively, reacting this compound with a chiral derivatizing agent can form diastereomeric derivatives, which, unlike enantiomers, possess distinct physical properties (e.g., boiling points) and can therefore be separated on conventional non-chiral GC columns before MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS with electrospray ionization (ESI), is a highly sensitive and selective technique well-suited for the analysis of non-volatile or thermally labile compounds, including long-chain alcohols like this compound. ddtjournal.com Derivatization strategies are often employed in LC-MS to enhance the detectability of fatty alcohols and their derivatives, especially for electrospray ionization. ddtjournal.commdpi.com

For instance, derivatization with reagents that introduce a permanent charge, such as 2-fluoro-N-methylpyridinium p-toluenesulfonate or pyridine/thionyl chloride, can significantly increase the sensitivity of detection for fatty alcohols by promoting their ionization in ESI-MS. acs.orgnacalai.com While specific examples for this compound with these reagents may not be widely documented, the principle applies to long-chain secondary alcohols, enabling their effective analysis even when they are less volatile. LC methods, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), have demonstrated the capability to separate positional isomers of complex lipids and fatty acids, offering a powerful tool for differentiating this compound from its isomers. mdpi.comuow.edu.au

Supercritical Fluid Chromatography (SFC) offers a "green" and efficient alternative for the separation of non-polar and moderately polar compounds, including long-chain alcohols. southampton.ac.ukmdpi.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often supplemented with organic modifiers (e.g., methanol (B129727), ethanol) to adjust elution strength and selectivity. mdpi.comresearchgate.netshimadzu.com

SFC is particularly advantageous for separating isomers or structurally similar analytes due to its high separation efficiency and the ability to fine-tune selectivity by varying parameters such as mobile phase composition, stationary phase, temperature, and pressure. southampton.ac.uk Specific SFC columns, such as those based on porous graphitic carbon or specialized phases like COSMOSIL 5πMAX, 5PBr, or 5Cholester, have demonstrated effectiveness in separating positional isomers of low-polarity compounds. nacalai.comresearchgate.net The distinct separation characteristics of SFC compared to traditional HPLC can provide unique advantages for resolving complex mixtures containing this compound and its isomers. shimadzu.com

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and connectivity of this compound, complementing chromatographic separations.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for the definitive structural confirmation of this compound. PubChem provides 1D (¹H and ¹³C) and 2D (¹H-¹³C HSQC) NMR spectral data for this compound, highlighting its utility. nih.govnih.gov

In ¹H NMR spectroscopy , the chemical shifts of protons provide insights into their electronic environment. For this compound, the proton directly attached to the carbon bearing the hydroxyl group (C2) would typically resonate in the downfield region (e.g., 3.4-4 ppm for alcohols), distinct from the methylene (B1212753) and methyl protons of the long aliphatic chain. orgchemboulder.com The integration of signals reveals the relative number of protons in each environment, while coupling patterns provide information about neighboring protons.

¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule. The carbon atom bearing the hydroxyl group (C2) in this compound would exhibit a characteristic chemical shift, typically in the range of 60-80 ppm, which is significantly different from the chemical shifts of the other aliphatic carbons (typically 10-50 ppm). nih.govnih.gov This distinct shift is crucial for confirming the position of the hydroxyl group.

For complex structural confirmation and unambiguous signal assignment, 2D NMR techniques are vital. For example, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons. This allows for the unambiguous assignment of the proton and carbon signals of the C2-OH group, as well as the adjacent carbons and their associated protons, even in a molecule with a long, repetitive aliphatic chain where 1D signals might overlap. nih.govnih.gov Such correlations confirm the connectivity and the precise location of the secondary alcohol functionality.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in this compound and its molecular vibrations.

IR spectroscopy is highly sensitive to changes in dipole moment during molecular vibrations. For alcohols, the most characteristic absorption is the O-H stretching vibration, which appears as a strong, broad band typically in the 3200-3600 cm⁻¹ range due to hydrogen bonding. core.ac.ukorgchemboulder.comlibretexts.orglibretexts.org The C-O stretching vibration is also diagnostic, usually observed in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org These bands confirm the presence of the hydroxyl functional group in this compound. Additionally, C-H stretching vibrations from the long aliphatic chain are observed in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

Raman spectroscopy , based on inelastic light scattering, provides information about molecular vibrations that cause a change in polarizability. anton-paar.comeag.com It complements IR spectroscopy, as some vibrations that are weak in IR can be strong in Raman, and vice-versa. For this compound, Raman spectroscopy would be effective in detecting the strong C-C stretching vibrations of the long hydrocarbon chain, which are typically more intense in Raman spectra due to their symmetric nature. anton-paar.com While the O-H stretch is prominent in IR, Raman can also provide information on O-H bending modes and other skeletal vibrations. anton-paar.com Both IR and Raman spectroscopy serve as "chemical fingerprints" for identifying functional groups and can be used in specific research contexts for qualitative analysis, material characterization, and monitoring of chemical changes involving the hydroxyl group or the long alkyl chain of this compound. anton-paar.comeag.com

Environmental Biogeochemistry and Degradation Pathways of 2 Eicosanol

Occurrence and Distribution of Long-Chain Alcohols in Environmental Compartments

Long-chain fatty alcohols are ubiquitous in the environment, originating from both natural biosynthesis within organisms and various industrial applications. They are produced endogenously by cells and are found naturally in the environment thegoodscentscompany.com. Anthropogenic activities, including their use in lubricants, rubber, plastics, textiles, and as intermediates for surfactants, contribute to their release into the environment through waste streams fishersci.cabmrb.ionih.gov.

Fate in Soil and Sediment Systems

When long-chain alcohols, particularly those with chain lengths of C10 and above, are released into aquatic systems, they are predicted to significantly partition into sediments bmrb.io. Their high adsorption coefficients (Koc values) suggest low mobility in soil environments. For instance, measured adsorption values for 1-hexadecanol (B1195841) (Koc of 143,000) and 1-octadecanol (Koc of 471,000) indicate strong adsorption to soils and sediments rokchem.co.uk. Similarly, 2-octyldodecanol, another branched long-chain alcohol, showed a Log Koc of 8.92 in soil (Koc of 8.4x10^8) and 9.79 in sewage sludge (Koc of 6.2x10^9), implying immobility rokchem.co.uk.

Despite this strong adsorption, the rapid biodegradability of long-chain alcohols limits their long-term availability for binding to substrates. As the substance desorbs, it is readily degraded rokchem.co.uk. Sediments often contain significant amounts of long-chain alcohols derived from terrestrial plants, which can enter waste streams from ingested plants, food waste, or surface water runoff mpg.de.

Table 1: Adsorption Coefficients (Koc) for Select Long-Chain Alcohols

| Compound (Primary Alcohol) | Carbon Chain Length | Koc Value | Source |

| 1-Hexadecanol (Cetyl Alcohol) | C16 | 143,000 | rokchem.co.uk |

| 1-Octadecanol (Stearyl Alcohol) | C18 | 471,000 | rokchem.co.uk |

| 2-Octyldodecanol | C20 (branched) | 8.4 x 10^8 | rokchem.co.uk |

Presence and Persistence in Aquatic Environments

Long-chain alcohols are widely detected in wastewater effluents globally, even though they undergo rapid biodegradation nih.gov. This continuous presence is attributed to their ongoing use and discharge into wastewater treatment systems nih.gov. In aquatic environments, long-chain alcohols are expected to adsorb to suspended solids and sediments fishersci.camitoproteome.orgnih.gov. While volatilization from water surfaces can occur, this process is significantly attenuated by their adsorption to suspended solids and sediment in the water column fishersci.ca.

The bioconcentration potential of long-chain alcohols in aquatic organisms is generally considered low. For example, an estimated Bioconcentration Factor (BCF) of 10 for 1-eicosanol (B7800029) suggests a low potential for bioconcentration fishersci.ca. Acute aquatic toxicity is often limited by the low water solubility of these compounds, especially for chain lengths greater than C12-C15, making it challenging for them to reach toxic concentrations in the dissolved phase nih.govfishersci.nomitoproteome.orgfishersci.canih.gov.

Atmospheric Pathways and Transformation

Long-chain alcohols, particularly those with 14 or more carbon atoms, are not expected to be present in significant concentrations in the atmosphere compared to other environmental media bmrb.io. However, they can exist in both vapor and particulate phases. Vapor-phase long-chain alcohols, such as 1-eicosanol, are degraded in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals fishersci.caswmed.edu. The estimated half-life for this reaction for 1-eicosanol in air is approximately 13 hours fishersci.caswmed.edu. Particulate-phase long-chain alcohols are removed from the atmosphere through wet or dry deposition fishersci.caswmed.edu.

Studies indicate that primary fatty alcohols are less stable in the atmosphere than secondary fatty alcohols, as hydrogen abstraction from secondary alcohols occurs less frequently. The main degradation process for saturated alcohols in the atmosphere is reaction with hydroxyl radicals during the daytime. The use of long-chain alcohols as biofuels could represent an additional source of these compounds in the atmosphere. Tropospheric lifetimes for saturated alcohols due to reactions with hydroxyl radicals typically range from 0.6 to 2 days.

Ecological Roles and Bioproduction Potential of 2 Eicosanol in Non Human Biological Systems

Role in Interspecies Chemical Communication (e.g., as Pheromones, Kairomones)

Long-chain alcohols, including eicosanol (B47690), are known to play significant roles in chemical communication across different species. These compounds can act as semiochemicals, mediating interactions such as mate recognition and aggregation. gerli.comgerli.com

In the realm of insect chemical ecology, various long-chain alcohols and branched lipids are crucial for signaling. For instance, "eicosanol" (C20) and docosanol (C22) have been identified as female-specific fatty alcohols in the epicuticle of Triatoma infestans, a significant vector for Chagas disease in South America. These compounds are capable of triggering copulation in male Triatoma infestans. gerli.comconicet.gov.ar However, the specific isomer (e.g., 1-eicosanol (B7800029) versus 2-eicosanol) is not consistently specified in these findings. More broadly, methyl-branched hydrocarbons (MBCHs) are extensively utilized by insects for both inter- and intraspecific communication, functioning as contact pheromones that mediate behaviors like species and sex identification, as well as nestmate recognition and caste allocation in social insects. researchgate.netekb.eg While 1-eicosanol, a primary alcohol, has been identified as a component of the mandibular gland pheromones in dwarf honey bees (Apis andreniformis), eliciting attractive or repellent responses depending on its concentration, specific evidence directly linking this compound to a widespread role as an insect pheromone is less common in current literature. researchgate.netekb.eg Nonetheless, branched alcohols in general are recognized for their pheromonal functions in various insect species. gerli.com

Long-chain lipids, particularly very long chain fatty acids (VLCFAs), are integral to plant defense mechanisms and interactions with microbes and insects. These lipids are essential for the biosynthesis of the plant cuticle and the generation of sphingolipids, both of which are critical components in plant resistance to pathogens. gerli.comgerli.comconicet.gov.arwikipedia.orgnih.gov The plant cuticle, composed of lipids including waxes, serves as a primary physical barrier against pathogen entry. conicet.gov.ar Sphingolipids, which incorporate VLCFAs, act as bioactive molecules involved in signal transduction and cell death regulation during plant-pathogen interactions. gerli.comgerli.comwikipedia.orgnih.gov Plants also emit volatile organic compounds (VOCs), which can influence the colonization and behavior of microbial communities on their surfaces. researchgate.net While 1-eicosanol has been detected as a volatile compound in maize and as a biocontrol agent produced by the fungus Aspergillus flavus against phytopathogenic fungi, direct evidence specifically for this compound mediating plant-microbe or plant-insect interactions is not extensively detailed in the provided research. biotechrep.irnih.govfrontiersin.org

Function in Structural Lipids of Non-Human Organisms (e.g., Waxes, Membranes).

This compound has been identified as a bacterial metabolite, notably found in Mycobacterium strains isolated from toluene-contaminated freshwater streams. mdpi.com This suggests its involvement in the metabolic processes or structural components of these microorganisms. More broadly, long-chain alcohols, including those with 20 or more carbon atoms, are significant constituents of structural lipids in various non-human organisms. They are major components of waxes, such as those found in plant cuticles and insect epicuticular layers. gerli.comnih.gov These wax layers are crucial for preventing desiccation and providing a protective barrier. nih.gov Furthermore, very long chain fatty acids (VLCFAs) are integral to the composition of sphingolipids, which are constitutive elements of the plasma membrane in plants and are hypothesized to play a role in plant defense signaling. gerli.comnih.gov

Bioproduction Strategies for this compound through Engineered Systems

The increasing demand for sustainable alternatives to petrochemical-derived chemicals has spurred interest in the bioproduction of fatty alcohols, including this compound, through engineered biological systems. nih.gov

Microbial fermentation offers a promising and environmentally friendly approach for the selective production of fatty alcohols. Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been widely explored as hosts for the biosynthesis of various fatty alcohols. nih.gov These microbes, which may not naturally produce fatty alcohols, can be metabolically engineered to do so by introducing heterologous enzymes and optimizing their metabolic pathways. nih.gov Photosynthetic microbes like cyanobacteria are also being investigated for their capacity to convert carbon dioxide into biochemicals, including fatty alcohols, leveraging their ability to capture light energy. nih.gov Achieving the selective production of specific fatty alcohols, particularly secondary alcohols like this compound, necessitates careful selection of enzymes and precise metabolic engineering strategies to direct carbon flow towards the desired product.

Enzymatic synthesis represents a "green alternative" for producing various organic compounds, including fatty alcohols, from renewable feedstocks. This approach typically involves the use of enzymes such as fatty acyl reductase (FAR) or carboxylic acid reductase (CAR) to convert activated forms of fatty acyl thioesters (e.g., fatty acyl-CoA, fatty acyl-ACP) or free fatty acids into their corresponding alcohol counterparts. nih.gov The utilization of renewable feedstocks, such as plant oils or biomass-derived fatty acids, aligns with sustainable production goals, reducing reliance on fossil resources. While general principles for enzymatic fatty alcohol synthesis are well-established, the specific enzymatic pathways and optimal conditions for the selective production of this compound from renewable feedstocks continue to be areas of active research.

Genetic Engineering of Non-Human Organisms for Enhanced this compound Yields.

This compound, also known as icosan-2-ol, is a long-chain secondary fatty alcohol. It is identified as a bacterial metabolite, indicating its natural presence and biosynthesis within certain microbial systems. nih.gov Its chemical structure involves a 20-carbon chain with a hydroxyl group at the second carbon position.

The field of metabolic engineering has made significant strides in modifying non-human organisms, particularly microorganisms like Escherichia coli and Saccharomyces cerevisiae, for the production of various fatty alcohols and their derivatives. These efforts typically involve manipulating endogenous fatty acid synthesis pathways and introducing heterologous enzymes to direct carbon flux towards desired products. Common strategies include enhancing precursor availability, such as acyl-Coenzyme A (acyl-CoA) or fatty acyl-acyl carrier protein (acyl-ACP), and expressing enzymes like fatty acyl reductases (FARs) or wax synthases (WSs) that convert fatty acyl intermediates into alcohols nih.govresearchgate.netnih.govresearchgate.net.

However, the majority of published research and detailed findings in this area have focused on the production of primary fatty alcohols, such as 1-eicosanol (a C20 primary alcohol), or shorter-chain secondary alcohols like isopropanol (B130326) or 2-butanol (B46777) nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govplos.org. For instance, studies have demonstrated the biosynthesis of very long-chain primary fatty alcohols, including 1-eicosanol, in engineered Saccharomyces cerevisiae by expressing FARs from sources like Apis mellifera or Marinobacter aquaeolei researchgate.net. Similarly, E. coli has been engineered to produce various primary fatty alcohols through the expression of specific enzymes nih.gov.

Theoretical and Computational Studies of 2 Eicosanol

Molecular Modeling and Conformational Analysis of 2-Eicosanol and its Derivatives

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and how its shape influences its function. scribd.com Due to the presence of numerous single bonds in its long alkyl chain, this compound is a highly flexible molecule, capable of adopting a vast number of conformations. scribd.com Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.

The primary focus of conformational analysis for a molecule like this compound is the rotation around the carbon-carbon single bonds. The long C20 chain allows for significant flexibility, leading to a complex potential energy surface with many local minima, each corresponding to a different conformer. The most stable conformations are generally those that minimize steric hindrance, such as the anti-periplanar arrangement of carbon atoms in the alkyl chain, which results in an extended, linear-like structure. However, gauche interactions can introduce kinks in the chain. The presence of the hydroxyl group at the second carbon position introduces further conformational possibilities due to rotation around the C-O bond and its ability to form hydrogen bonds.

Molecular mechanics force fields are commonly employed to model such large and flexible molecules. These force fields approximate the potential energy of a system as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energy, a conformational search can be performed to identify the low-energy conformers.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Typical Low-Energy Conformations |

| H-O-C2-C1 | Rotation of the hydroxyl hydrogen | gauche, anti |

| H-O-C2-C3 | Rotation of the hydroxyl hydrogen | gauche, anti |

| C1-C2-C3-C4 | Main chain conformation | anti (staggered), gauche (staggered) |

| ... | ... | ... |

| C17-C18-C19-C20 | End of chain conformation | anti (staggered), gauche (staggered) |

This table is illustrative and based on general principles of conformational analysis for long-chain alcohols.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. Methods such as Density Functional Theory (DFT) are particularly well-suited for studying molecules of the size of this compound. nih.govnrel.gov

Electronic Structure and Reactivity: Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. nih.gov The hydroxyl group in this compound is the most reactive site, and its electronic properties are of particular interest. The oxygen atom is a region of high electron density, making it a nucleophilic center and a hydrogen bond acceptor. The hydrogen of the hydroxyl group has a partial positive charge, rendering it acidic and a hydrogen bond donor.

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For a long-chain alcohol like this compound, the electronic properties are largely localized to the functional group, with the long alkyl chain being relatively inert.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. mdpi.com The characteristic O-H stretching frequency, typically around 3300-3500 cm⁻¹, is a prominent feature that would be accurately predicted. Similarly, C-H stretching and bending vibrations of the long alkyl chain can also be calculated.

NMR chemical shifts can be computed by determining the magnetic shielding of each nucleus. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of this compound and its derivatives.

Table 2: Predicted Spectroscopic Data for this compound from Quantum Chemical Calculations

| Spectroscopic Technique | Predicted Feature | Approximate Value/Region |

| Infrared (IR) Spectroscopy | O-H stretching vibration | ~3300-3500 cm⁻¹ |

| C-H stretching vibrations | ~2850-3000 cm⁻¹ | |

| C-O stretching vibration | ~1050-1150 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Chemical shift of C2 (carbon with OH) | ~60-70 ppm |

| Chemical shifts of other alkyl carbons | ~10-40 ppm | |

| ¹H NMR Spectroscopy | Chemical shift of OH proton | Variable, depends on solvent and concentration |

| Chemical shift of H on C2 | ~3.5-4.0 ppm |

Note: These are approximate values based on typical ranges for long-chain secondary alcohols and would be refined by specific quantum chemical calculations.

Molecular Dynamics Simulations of this compound in Lipid Bilayers or Enzyme Active Sites

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov MD simulations can provide detailed insights into the interactions of this compound with biological environments such as lipid bilayers and enzyme active sites. mdpi.comacs.org

This compound in Lipid Bilayers: Due to its amphiphilic nature, with a polar hydroxyl head group and a long nonpolar alkyl tail, this compound is expected to readily insert into lipid bilayers, the primary components of cell membranes. MD simulations can model this process and characterize the behavior of this compound within the membrane. mdpi.comnih.gov

Simulations of similar long-chain alcohols in lipid bilayers have shown that these molecules typically orient themselves parallel to the lipid acyl chains, with the hydroxyl group positioned near the polar head groups of the lipids at the membrane-water interface. mdpi.com The long alkyl tail of this compound would be stabilized by van der Waals interactions with the hydrophobic lipid tails in the core of the bilayer. The presence of this compound can influence the properties of the lipid bilayer, such as its thickness, fluidity, and lateral pressure profile. acs.orgnih.gov These effects are dependent on the concentration of the alcohol within the membrane. nih.gov

Table 3: Potential Effects of this compound on Lipid Bilayer Properties as Predicted by MD Simulations

| Property | Predicted Effect of this compound Incorporation |

| Bilayer Thickness | May cause a slight increase or decrease depending on concentration and lipid type. |

| Area per Lipid | Likely to increase, leading to greater membrane fluidity. |

| Acyl Chain Order | Tends to decrease the order of lipid acyl chains (increased disorder). |

| Lateral Pressure Profile | Can alter the distribution of lateral pressures within the membrane. |

These predictions are based on findings from MD simulations of other long-chain alcohols in lipid bilayers.

This compound in Enzyme Active Sites: MD simulations can also be used to study the binding of this compound to the active site of enzymes, particularly those involved in microbial metabolism. nih.gov For instance, enzymes like fatty acid synthases or hydroxylases could potentially interact with this compound. nih.govnih.gov Simulations can elucidate the specific interactions, such as hydrogen bonds between the hydroxyl group of this compound and amino acid residues in the active site, as well as hydrophobic interactions involving the alkyl chain. nih.gov These simulations can help to understand the basis of substrate specificity and the mechanism of enzymatic reactions involving long-chain alcohols.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govfrontiersin.org Computational approaches are widely used to develop these relationships, which can then be used to predict the activity of new compounds.

For this compound, SAR studies could focus on its interaction with enzymes, for example, as a substrate or an inhibitor. nih.govresearchgate.net By computationally modeling the binding of this compound and a series of its structural analogues to an enzyme's active site, one can identify the key structural features that determine binding affinity.

Key Descriptors for SAR of this compound: Computational SAR models for this compound and its derivatives would likely involve the calculation of various molecular descriptors, including:

Steric descriptors: Molecular volume, surface area, and shape indices, which are important for fitting into an enzyme's binding pocket.

Electronic descriptors: Partial atomic charges, dipole moment, and HOMO/LUMO energies, which are crucial for electrostatic and covalent interactions.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's partitioning between a nonpolar and a polar phase, is a key factor in its interaction with hydrophobic pockets in enzymes. nih.gov

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms in the molecule.

A hypothetical QSAR study might explore how the chain length, the position of the hydroxyl group, and the presence of other functional groups in analogues of this compound affect their binding affinity to a specific microbial enzyme. The resulting model could be represented by a mathematical equation that relates these descriptors to the binding affinity.

Table 4: Example of a Hypothetical QSAR Model for Enzyme Inhibition by Long-Chain Alcohols

| Dependent Variable | Independent Variables (Molecular Descriptors) |

| log(1/IC₅₀) | c₁ * logP + c₂ * Es + c₃ * q(O) + ... |

In this hypothetical equation, IC₅₀ is the half-maximal inhibitory concentration, logP is the hydrophobicity, Es is a steric parameter, q(O) is the partial charge on the oxygen atom, and c₁, c₂, and c₃ are coefficients determined by regression analysis.

Such computational SAR studies are instrumental in understanding the molecular basis of the biological activity of long-chain secondary alcohols like this compound and can guide the design of new molecules with desired properties.

Future Research Directions and Emerging Paradigms for 2 Eicosanol Research

The long-chain secondary alcohol 2-Eicosanol is poised at the frontier of biochemical and material science research. As understanding of its properties and potential applications grows, several key research directions are emerging. These avenues promise to unlock the full potential of this versatile compound, from deciphering its metabolic roles to pioneering its use in next-generation sustainable technologies. Future investigations will likely focus on integrating advanced analytical techniques, exploring novel applications in green chemistry, developing sensitive detection methods, overcoming synthetic challenges, and discovering new biological sources.

Q & A

Q. How to ensure reproducibility when reporting this compound research?

- Methodological Answer : Deposit synthetic protocols in protocols.io and share raw spectral data via Figshare. Use the STAR Methods format for detailed methodology, including instrument model numbers (e.g., Bruker Avance III HD 600 MHz) and software versions (e.g., MestReNova v14). Adhere to journal-specific guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.